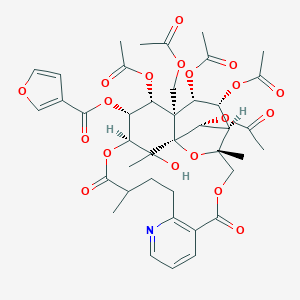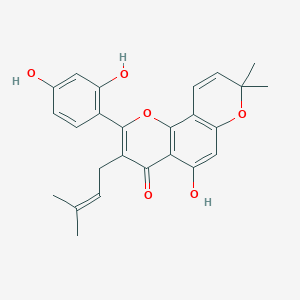
N-trans-p-Coumaroyloctopamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Hypoglycemic Effects and Diabetes Management
N-p-CO has demonstrated significant anti-hypoglycemic effects both in vitro and in vivo. Here’s how it works:
- Evidence : In diabetic mice induced by a high-fat diet and streptozotocin, N-p-CO improved antioxidant levels (GSH-PX, SOD, and GSH) and alleviated hyperglycemia. It also enhanced glucose uptake and glycogen synthesis in liver cells .
Antioxidant Properties
N-p-CO exhibits robust antioxidant activity:
Safety and Hazards
Mecanismo De Acción
Target of Action
N-trans-p-Coumaroyloctopamine, a phenylpropanoid amide isolated from eggplant (Solanum melongena L.) , primarily targets the PI3K/AKT/GSK3β pathway . This pathway plays a crucial role in regulating glucose metabolism and oxidative stress .
Mode of Action
N-trans-p-Coumaroyloctopamine interacts with its targets by upregulating the expressions of PI3K, AKT, and GSK3β proteins . This interaction results in significant changes in glucose uptake and glycogen synthesis .
Biochemical Pathways
The compound affects the PI3K/AKT/GSK3β pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The downstream effects of this pathway include increased activity of SOD, GSH, and GSH-Px, which are key antioxidants .
Pharmacokinetics
Its bioavailability is suggested by its observed effects in both in vitro and in vivo studies .
Result of Action
N-trans-p-Coumaroyloctopamine exhibits high antioxidant activity, as indicated by the increased activity of SOD, GSH, and GSH-Px . It significantly augments glucose uptake and glycogen synthesis . Moreover, it dramatically alleviates hyperglycemia and improves hepatic glucose metabolism in a dose-dependent manner . These findings suggest that N-trans-p-Coumaroyloctopamine exerts anti-hypoglycemic and anti-oxidant effects .
Action Environment
The action of N-trans-p-Coumaroyloctopamine can be influenced by environmental factors such as glucose and fatty acid levels. For instance, its antioxidant activity was observed in cells induced by both high glucose (HG) and palmitic acid (PA)
Propiedades
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOSFCFMOPAHX-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307550 | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-trans-p-Coumaroyloctopamine | |
CAS RN |
66648-45-1 | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 - 215 °C | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known sources of N-trans-p-Coumaroyloctopamine?
A1: N-trans-p-Coumaroyloctopamine has been isolated from various plant sources, including Solani Melongenae Radix (eggplant root) [, ], Talinum triangulare roots [], Phellodendron chinense var. glabriusculum fruits [], and Lycianthes biflora [].
Q2: What analytical methods are commonly employed for identifying and quantifying N-trans-p-Coumaroyloctopamine?
A2: High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) is frequently used for the simultaneous determination of N-trans-p-Coumaroyloctopamine and other related compounds in plant extracts []. Additionally, ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC/ESI/qTOF-MS) has been employed for identifying metabolites of N-trans-p-Coumaroyloctopamine in biological samples [].
Q3: Has the metabolism of N-trans-p-Coumaroyloctopamine been investigated?
A3: Yes, studies in rats have revealed that N-trans-p-Coumaroyloctopamine undergoes metabolism primarily via hydroxylation, methylation, glucuronidation, and sulfation reactions. These metabolic transformations were observed in plasma, urine, feces, and liver tissues [].
Q4: Are there any studies exploring the potential of N-trans-p-Coumaroyloctopamine to interact with specific enzymes?
A4: Research suggests that N-trans-p-Coumaroyloctopamine may act as a potential ligand for superoxide dismutase (SOD). Bio-affinity ultrafiltration liquid chromatography-mass spectrometry (UF-LC-MS) experiments and molecular docking analysis indicated a potential interaction between N-trans-p-Coumaroyloctopamine and SOD [].
Q5: What biological activities have been associated with N-trans-p-Coumaroyloctopamine?
A5: While comprehensive studies are still ongoing, N-trans-p-Coumaroyloctopamine has shown potential cytotoxic activities against A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines []. Further research is needed to elucidate its mechanisms of action and potential therapeutic applications.
Q6: Does the structure of N-trans-p-Coumaroyloctopamine provide insights into its potential biological activity?
A6: The presence of a phenolic hydroxyl group, an amine group, and an α, β-unsaturated carbonyl system within the structure of N-trans-p-Coumaroyloctopamine suggests its potential for antioxidant activity. This is further supported by the observed interaction with SOD, a key antioxidant enzyme [].
Q7: Have any studies investigated the geographical variation in N-trans-p-Coumaroyloctopamine content?
A7: Analysis of Solani Melongenae Radix samples from different cultivation regions in China revealed variations in N-trans-p-Coumaroyloctopamine content []. This highlights the potential impact of geographical factors on the phytochemical composition of plants containing this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)
![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)